3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione is 393.20524173 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery and Synthesis of Bioactive Compounds
Research has focused on the synthesis and evaluation of compounds with the 1-piperazinyl structure for their bioactivity. For instance, derivatives have been synthesized for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some showing significant potency due to structural modifications (Romero et al., 1994). Another study involved the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, exploring their antiarrhythmic and antihypertensive effects, which were attributed to their alpha-adrenolytic properties (Malawska et al., 2002).
Antimicrobial Activities
Novel compounds, including some with the methoxyphenylpiperazine structure, have been synthesized and screened for antimicrobial activities. Studies show that these compounds exhibit varying degrees of effectiveness against microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Radiolabeled Compounds for PET Studies
Radiolabeled antagonists with the methoxyphenylpiperazine structure have been developed for studying the serotonergic neurotransmission with positron emission tomography (PET), demonstrating their utility in neuroimaging and the study of neurological disorders (Plenevaux et al., 2000).
Structural Characterization and Molecular Design
Structural characterization and synthesis of derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, have provided insights into molecular designs that influence bioactivity. These studies contribute to the understanding of how structural features relate to biological function and the potential for designing targeted therapies (Zhang et al., 2007).
Development of Prodrugs for Topical Delivery
Research into the synthesis of novel prodrugs for improved topical drug delivery has included the use of methoxyphenylpiperazine derivatives. These studies aim to enhance the solubility, stability, and permeation characteristics of therapeutic agents for better efficacy and patient compliance (Rautio et al., 2000).
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-7-19(8-10-20)24-13-15-25(16-14-24)21-17-22(27)26(23(21)28)12-11-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEKVQIOLFSAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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